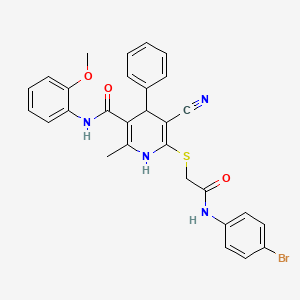
6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C29H25BrN4O3S and its molecular weight is 589.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide (CAS Number: 902498-74-2) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities, particularly in pharmacology as calcium channel blockers and in the development of antihypertensive agents. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H25BrN4O2, with a molecular weight of 469.4 g/mol. Its structure includes a dihydropyridine core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25BrN4O2 |
| Molecular Weight | 469.4 g/mol |
| CAS Number | 902498-74-2 |
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, the presence of a bromophenyl moiety has been associated with enhanced cytotoxicity against various cancer cell lines. In vitro studies have shown that derivatives containing similar structural features can inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
-
Mechanism of Action :
- The compound may act by modulating key signaling pathways involved in cell survival and apoptosis, such as the Bcl-2 family proteins.
- It has been observed that compounds with similar structures can interact with DNA, leading to inhibition of topoisomerase enzymes which are crucial for DNA replication.
- Case Study :
Antimicrobial Activity
The compound's thioether linkage is crucial for its antimicrobial properties. Research has shown that thioether-containing compounds often display significant activity against both gram-positive and gram-negative bacteria.
- In Vitro Studies :
Anticonvulsant Activity
Dihydropyridine derivatives have also been explored for their anticonvulsant potential. The compound's structural features may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in seizure disorders.
- Experimental Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of dihydropyridine derivatives:
| Structural Feature | Activity Impact |
|---|---|
| Bromophenyl Group | Enhances cytotoxicity |
| Methoxyphenyl Substitution | Improves bioavailability |
| Thioether Linkage | Increases antimicrobial activity |
Eigenschaften
IUPAC Name |
6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25BrN4O3S/c1-18-26(28(36)34-23-10-6-7-11-24(23)37-2)27(19-8-4-3-5-9-19)22(16-31)29(32-18)38-17-25(35)33-21-14-12-20(30)13-15-21/h3-15,27,32H,17H2,1-2H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGAXRHNBQFFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














